

Application Notes and Protocols: Triphenylborane-Catalyzed Hydrosilylation of Alkenes

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Compound of Interest

Compound Name: Triphenylborane

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Introduction

Hydrosilylation of alkenes is a fundamental and atom-economical reaction in organic synthesis, enabling the formation of valuable organosilicon compounds. These compounds are versatile intermediates that can be further transformed into a variety of functional groups, including alcohols, halides, and other carbon-carbon and carbon-heteroatom bonds. While traditionally catalyzed by transition metals, metal-free catalysis offers a compelling alternative, avoiding potential metal contamination in the final products—a critical consideration in drug development. Tris(pentafluorophenyl)borane, $B(C_6F_5)_3$, has emerged as a highly efficient and robust Lewis acid catalyst for the hydrosilylation of a wide range of alkenes. This protocol details the application of $B(C_6F_5)_3$ in this transformation, providing detailed experimental procedures, quantitative data for various substrates, and an overview of the reaction mechanism.

The $B(C_6F_5)_3$ -catalyzed hydrosilylation proceeds via a mechanism involving the activation of the silane by the borane to generate a highly reactive silylium cation. This electrophilic species then adds across the double bond of the alkene, forming a β -silylcarbenium ion intermediate. Subsequent trapping of this carbocation by the boron-bound hydride regenerates the catalyst and furnishes the desired organosilane product.^{[1][2][3]} This pathway leads to a trans-selective addition of the hydrosilane across the double bond.^{[1][2][3]}

Quantitative Data Summary

The $\text{B}(\text{C}_6\text{F}_5)_3$ -catalyzed hydrosilylation is effective for a broad scope of alkene and silane substrates. The following tables summarize the reaction outcomes for various combinations, highlighting the efficiency and versatility of this methodology.

Table 1: Hydrosilylation of Styrene Derivatives with Various Silanes[1]

Entry	Alkene (Substrate)	Silane	Product	Time (h)	Yield (%)
1	Styrene	Et ₃ SiH	(2-Silylethyl)benzene	10-12	96
2	4-Methylstyrene	Et ₃ SiH	1-Methyl-4-(2-silylethyl)benzene	10-12	95
3	4-Methoxystyrene	Et ₃ SiH	1-Methoxy-4-(2-silylethyl)benzene	10-12	98
4	4-Chlorostyrene	Et ₃ SiH	1-Chloro-4-(2-silylethyl)benzene	10-12	97
5	Styrene	PhMe ₂ SiH	(2-(Phenyldimethylsilyl)ethyl)benzene	10-12	94
6	Styrene	Ph ₂ MeSiH	(2-(Diphenylmethylsilyl)ethyl)benzene	10-12	92
7	Styrene	Ph ₃ SiH	(2-(Triphenylsilyl)ethyl)benzene	10-12	90
8	Indene	Et ₃ SiH	2-(Triethylsilyl)indane	10-12	91

Table 2: Hydrosilylation of Aliphatic Alkenes with Various Silanes[1]

Entry	Alkene (Substrate)	Silane	Product	Time (h)	Yield (%)
1	1-Octene	Et ₃ SiH	Octyl(triethyl)silane	12-15	93
2	1-Decene	Et ₃ SiH	Decyl(triethyl)silane	12-15	94
3	Cyclohexene	Et ₃ SiH	Cyclohexyl(triethyl)silane	12-15	90
4	1-Methylcyclohexene	Et ₃ SiH	(1-Methylcyclohexyl)triethylsilane	12-15	88
5	Allylbenzene	Ph ₂ SiH ₂	Allyl(diphenyl)silane	12-15	85
6	β-Pinene	Et ₃ SiH	(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)triethylsilane	12-15	89

Experimental Protocols

The following is a general procedure for the B(C₆F₅)₃-catalyzed hydrosilylation of alkenes.[1] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents are essential for the success of the reaction.

Materials:

- Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

- Alkene
- Hydrosilane
- Anhydrous dichloromethane (CH_2Cl_2)
- Silica gel for column chromatography
- Hexane (or other appropriate eluent)

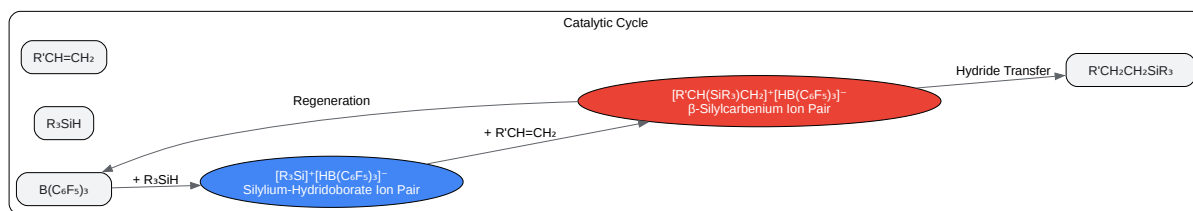
Procedure:

- To a stirred solution of $\text{B}(\text{C}_6\text{F}_5)_3$ (0.05 mmol, 5 mol%) in anhydrous CH_2Cl_2 (1 mL) in a flame-dried Schlenk flask under an inert atmosphere, add the hydrosilane (1.2 mmol).
- To this mixture, add the alkene (1.0 mmol).
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS). Reaction times typically range from 10 to 15 hours.^[1]
- Upon completion of the reaction, concentrate the mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane) to afford the desired organosilane.

Visualizations

Catalytic Cycle

The proposed catalytic cycle for the $\text{B}(\text{C}_6\text{F}_5)_3$ -catalyzed hydrosilylation of alkenes is depicted below. The reaction is initiated by the activation of the hydrosilane by the strongly Lewis acidic borane.

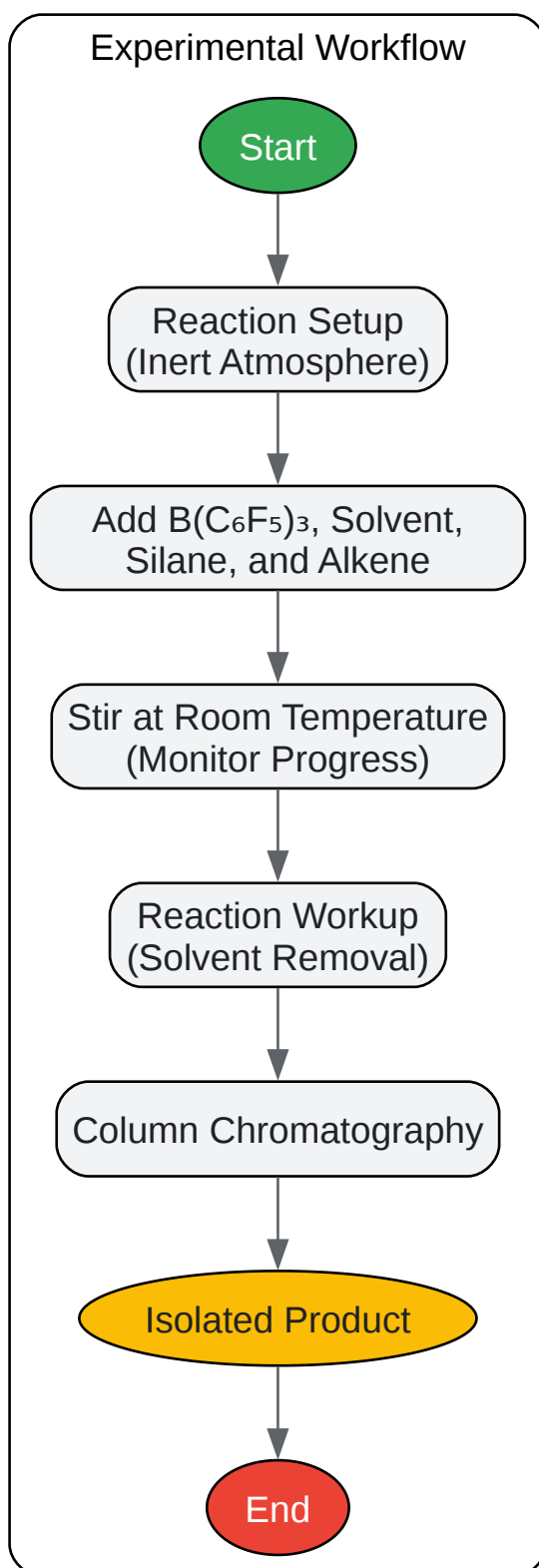


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Caption: Catalytic cycle of $B(C_6F_5)_3$ -catalyzed hydrosilylation.

Experimental Workflow

The general workflow for performing the $B(C_6F_5)_3$ -catalyzed hydrosilylation of an alkene is outlined in the following diagram.



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Caption: General experimental workflow for hydrosilylation.

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